6-Formylpterin

Descripción

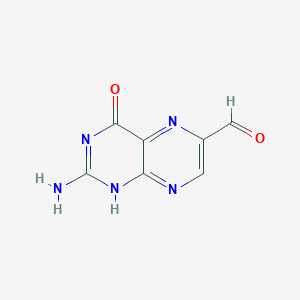

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJAQDVNMGLRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221396 | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-30-1 | |

| Record name | 6-Formylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 712-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Formylpterin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpterin (6-FP) is a pteridine derivative that has garnered significant scientific interest due to its diverse biological activities. It is notably recognized as a photodegradation product of folic acid (Vitamin B9), a potent inhibitor of xanthine oxidase, and a modulator of the immune system through its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3][4][5][6][7][8] This technical guide provides an in-depth examination of the chemical structure of this compound, its role in generating reactive oxygen species (ROS), its immunological functions, and the experimental protocols employed in its study.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pteridine core, which consists of fused pyrimidine and pyrazine rings. A distinguishing feature is the presence of a formyl group at the 6-position of the pteridine ring system.[9] While soluble in polar solvents like methanol, its solubility in water is poor at neutral pH.[9][10]

| Property | Value | Source |

| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carbaldehyde | [1] |

| Molecular Formula | C₇H₅N₅O₂ | [1][5][11] |

| Molecular Weight | 191.15 g/mol | [1][5][9] |

| Canonical SMILES | C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | [1][11] |

| InChI | InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | [1][5][11] |

| CAS Number | 712-30-1 | [1][5][11] |

| Synonyms | 6-FP, Pterin-6-aldehyde, 2-Amino-4-hydroxy-6-formylpteridine | [1][5][11] |

| Physical Description | Yellow to orange crystalline solid | [9] |

Biological Significance and Signaling Pathways

This compound exhibits a range of biological effects, primarily stemming from its ability to generate reactive oxygen species and its role in the immune system.

Generation of Reactive Oxygen Species (ROS)

A key characteristic of this compound is its capacity to generate ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[12] This process is initiated by the reaction of this compound with NAD(P)H, leading to the consumption of oxygen.[12] The generated ROS can then induce various cellular responses, including apoptosis and the suppression of cell proliferation.[12] This unique property distinguishes it from other conjugated pterins like biopterin and neopterin.[12]

Caption: ROS generation pathway mediated by this compound.

Immunomodulatory Role

This compound and its analogs function as small molecule antigens that are recognized by the MHC-related class I-like molecule, MR1.[3][4] This recognition allows for the presentation of these molecules to Mucosal-Associated Invariant T (MAIT) cells.[3][4] As a modulator of the MR1/MAIT cell machinery, this compound derivatives can play a significant role in regulating immune responses in various diseases.[3][4]

Experimental Protocols and Methodologies

The study of this compound involves a variety of experimental techniques to elucidate its chemical properties and biological functions.

Synthesis of this compound Derivatives

Chemical derivatization of this compound has been explored to enhance its solubility and maintain its biological activity. A general approach involves a three-component coupling reaction where the 2- and 3-positions of the this compound molecule are modified by reacting it with an acid chloride and N,N-dimethylformamide.[10] This method has been used to synthesize derivatives with increased solubility in both water and organic solvents.[10]

Analysis of ROS Generation

Several methods are employed to detect and quantify the generation of ROS by this compound:

-

Polarography: This electrochemical technique is used to measure the consumption of oxygen in the presence of this compound and NAD(P)H, providing evidence of the redox reaction.[12]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Coupled with spin trapping techniques, EPR is a definitive method to detect and identify specific free radical species like the superoxide anion (O₂⁻).[10][12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to analyze the conversion of NADH to NAD⁺, confirming the catalytic activity of this compound in this reaction.[12]

Cellular Assays

To understand the biological effects of this compound-induced ROS, various cell-based assays are conducted. These include assays to measure the induction of apoptosis (e.g., flow cytometry with annexin V/propidium iodide staining) and the suppression of cell proliferation (e.g., MTT or WST-1 assays) in different cell lines such as HL-60, PanC-1, and Jurkat cells.[12][14]

Quantitative Data

While much of the literature describes the qualitative effects of this compound, some quantitative aspects of its activity have been noted.

| Parameter | Observation | Cell/System | Source |

| Xanthine Oxidase Inhibition | "hetero-substrate" inhibition at nanomolar concentrations | Enzyme assay | [5] |

| Solubility of Derivatives | 1.0 - 5.6 mM in water | Chemical analysis | [10] |

| Folic Acid Photodegradation | 10 µM folic acid degrades 2.1 and 5.8-fold faster than 5 µM and 1 µM solutions, respectively, forming this compound | HPLC analysis in vitro | [8] |

Conclusion

This compound is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its ability to generate reactive oxygen species and modulate the immune system makes it a compelling target for further investigation. The experimental methodologies outlined in this guide provide a framework for researchers to explore the chemical and biological properties of this intriguing pteridine derivative. Future studies focusing on detailed quantitative analysis and in vivo efficacy will be crucial in translating the potential of this compound into clinical applications.

References

- 1. This compound | C7H5N5O2 | CID 135409352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 712-30-1: this compound | CymitQuimica [cymitquimica.com]

- 10. Novel this compound derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikidata [wikidata.org]

- 12. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of this compound nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 712-30-1 | Benchchem [benchchem.com]

6-Formylpterin: An In-Depth Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpterin (6-FP), a pteridine derivative, has emerged from relative obscurity as a photodegradation product of folic acid to a molecule of significant interest in immunology and cell biology. Initially identified as a product of ultraviolet radiation exposure on the essential B vitamin, subsequent research has unveiled its multifaceted roles in cellular processes, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological functions of this compound, with a focus on experimental methodologies and quantitative data to support further research and drug development endeavors.

Discovery and History

This compound was first characterized as a primary photoproduct of folic acid upon exposure to ultraviolet (UV) radiation.[1][2][3] This photodegradation process involves the cleavage of the C9-N10 bond of the folic acid molecule, yielding this compound and p-aminobenzoyl-L-glutamic acid.[2] The initial discovery was crucial in understanding the stability of folic acid, a widely used supplement, under various light conditions. Further studies revealed that this compound itself is not stable under continued UV irradiation and can be further oxidized to pterin-6-carboxylic acid.[2]

Historically, the interest in this compound was primarily from a photochemical perspective. However, in recent years, its biological activities have garnered significant attention, particularly its ability to generate reactive oxygen species (ROS) and its role as a ligand for the major histocompatibility complex (MHC) class I-related molecule, MR1.[4][5] This has shifted the focus of this compound research from a mere degradation product to a bioactive molecule with potential implications in various physiological and pathological conditions.

Chemical Synthesis

Two primary methods for the chemical synthesis of this compound have been reported, providing researchers with reliable means to obtain this compound for in vitro and in vivo studies.

Synthesis from Biopterin

A common and efficient method for synthesizing this compound involves the oxidative cleavage of biopterin.[6]

Experimental Protocol:

-

Heat 3.6 L of water to 85°C.

-

Add 3.4 g of finely ground biopterin to the heated water. Stir the suspension for 20 minutes to dissolve most of the biopterin.

-

Dissolve 13.6 g of sodium periodate (NaIO4) in 100 ml of water and add it to the biopterin solution. A pale-yellow suspension will form. Caution: Acetaldehyde gas is released during this reaction.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Before filtration, carefully decant the majority of the supernatant.

-

Filter the remaining suspension to collect the this compound precipitate.

-

Wash the filter cake with 200 ml of water.

-

Dry the product in a vacuum desiccator over sodium hydroxide (NaOH) to yield approximately 5.4 g of this compound.[6]

Synthesis from Folic Acid Derivatives

An alternative synthetic route involves the direct condensation of this compound with p-aminobenzoyl-L-tyrosine methyl ester, which is particularly useful for preparing folic acid analogs.[1]

Experimental Protocol:

-

The Schiff base is formed between this compound and p-aminobenzoyl-L-tyrosine methyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and glacial acetic acid at room temperature.

-

The solvents are removed in vacuo.

-

The residue is suspended in glacial acetic acid.

-

Dimethylamine borane is added to reduce the Schiff base, yielding the pteroyltyrosine methyl ester.

-

Basic hydrolysis of the ester yields the final pteroyl-L-tyrosine product.[1]

Physicochemical Properties and Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₇H₅N₅O₂ | |

| Molar Mass | 191.15 g/mol | |

| Appearance | Yellow, light-sensitive powder | [6] |

| Solubility | Slightly soluble in water. Solubility can be increased by adding a minimal amount of concentrated ammonium hydroxide. Unstable in basic solutions. | [6] |

Table 1: Physicochemical Properties of this compound

| Parameter | Condition | Value | Reference |

| Folic Acid Photodegradation | UV irradiation (350 nm) in acidic aqueous solution (pH 4.5-6.0) | Quantum yields reported | [2] |

| This compound-induced Apoptosis | U937 cells, 300 µM 6-FP | Enhancement of radiation-induced apoptosis | [7] |

| Intracellular ROS Generation | HL-60 cells | Observed with this compound administration | [8] |

| Cell Proliferation Suppression | PanC-1 cells | Observed with this compound administration | [8] |

| Inhibition of Fas-mediated Apoptosis | Jurkat cells | Observed with this compound administration | [8] |

Table 2: Quantitative Data on the Biological Activities of this compound

Biological Functions and Signaling Pathways

Generation of Reactive Oxygen Species (ROS)

A key biological function of this compound is its ability to generate reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[8] This process is often mediated through the reaction of this compound with NAD(P)H, leading to the consumption of oxygen.[8] The generation of intracellular ROS by this compound has been observed in various cell lines, including HL-60, PanC-1, and Jurkat cells.[8]

Experimental Protocol for Quantification of Intracellular ROS in HL-60 Cells:

-

Culture HL-60 cells to the desired density.

-

Treat the cells with varying concentrations of this compound for the desired time.

-

After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Incubate the cells in the dark at 37°C for 30 minutes.

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of intracellular ROS.[9][10][11][12]

Caption: this compound-mediated generation of Reactive Oxygen Species (ROS).

Induction of Apoptosis

The generation of ROS by this compound can lead to the induction of apoptosis, or programmed cell death, in various cancer cell lines.[8] For instance, in human myelomonocytic lymphoma U937 cells, this compound has been shown to enhance radiation-induced apoptosis.[7]

Experimental Protocol for this compound-Induced Apoptosis in U937 Cells:

-

Culture U937 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treat the cells with a non-toxic concentration of this compound (e.g., 300 µM) for a specified period.

-

For studies on the enhancement of radiation-induced apoptosis, expose the cells to a specific dose of X-rays.

-

After treatment, assess apoptosis using methods such as:

-

Nuclear Morphological Change: Staining with a fluorescent dye like Hoechst 33342 and observing chromatin condensation and nuclear fragmentation under a fluorescence microscope.

-

Phosphatidylserine Externalization: Staining with Annexin V-FITC and propidium iodide (PI) followed by flow cytometry analysis.[13][14]

-

DNA Fragmentation: Analysis of DNA ladders by agarose gel electrophoresis or using a TUNEL assay.[15]

-

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Modulation of the MR1/MAIT Cell Pathway

This compound is a known ligand for the MHC class I-related molecule, MR1.[4][5] MR1 presents small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. This compound, along with its acetylated derivative, can bind to MR1, leading to its stabilization and increased surface expression on antigen-presenting cells.[4] However, unlike some other MR1 ligands, this compound acts as an inhibitor of MAIT cell activation.[4] It is believed to compete with activating ligands for binding to MR1.[4]

Caption: this compound inhibits MAIT cell activation by competing for MR1 binding.

Modulation of the NF-κB Pathway

The intracellular ROS generated by this compound can also modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] In activated T cells, this compound has been shown to suppress NF-κB-dependent transcription, leading to a reduction in the production of cytokines like IFN-γ and IL-2, and subsequent inhibition of cell proliferation.[16] Interestingly, this suppression of NF-κB-dependent transcription occurs without inhibiting the translocation of NF-κB to the nucleus, suggesting that the inhibitory effect takes place within the nucleus.[16]

Experimental Protocol for Assessing this compound's Effect on Cell Viability (MTT Assay) in PanC-1 Cells:

-

Seed PanC-1 cells in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.[18][19][20]

Caption: this compound inhibits NF-κB-dependent transcription via ROS production.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple photoproduct of folic acid to a molecule with significant and diverse biological activities. Its ability to generate ROS, induce apoptosis, and modulate key immune signaling pathways highlights its potential as a tool for studying cellular processes and as a lead compound for drug development. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the multifaceted roles of this compound.

Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects. A deeper understanding of the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and selective modulators of the MR1 and NF-κB pathways. Furthermore, in vivo studies are warranted to explore the therapeutic potential of this compound in diseases such as cancer and inflammatory disorders. The continued investigation of this intriguing molecule holds promise for advancing our knowledge of fundamental biological processes and for the development of novel therapeutic strategies.

References

- 1. US4337339A - Process for preparation of folic acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Dual Nature of 6-Formylpterin: From Photodegradation Product to Immune Modulator and Apoptosis Inducer

An In-depth Technical Guide on the Natural Occurrence and Biological Significance of 6-Formylpterin for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (6-FP) is a pteridine derivative that has garnered increasing interest in the scientific community for its diverse biological activities. Primarily known as a photodegradation product of the essential vitamin folic acid (Vitamin B9), 6-FP is now recognized for its roles in modulating the immune system and inducing programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the natural occurrence of 6-FP in biological systems, its metabolic pathways, and its multifaceted physiological functions. We delve into the signaling cascades it influences, present available quantitative data, and provide detailed experimental protocols for its study, catering to the needs of researchers and professionals in drug development.

Introduction: The Emergence of this compound in Biological Research

Pteridines are a class of heterocyclic compounds that are widespread in nature and participate in numerous biological processes. While the roles of well-known pteridines like biopterin and neopterin are well-established, this compound has emerged from relative obscurity as a molecule with significant biological implications. Initially identified as a product of folic acid degradation upon exposure to ultraviolet (UV) light, its presence in biological fluids such as serum and urine, particularly in cancer patients, has hinted at endogenous formation and physiological relevance beyond simple photodegradation.[1] This guide will explore the known origins of 6-FP, its metabolic fate, and its intriguing dual role as a modulator of cellular life and death.

Natural Occurrence and Metabolism

The primary and most well-documented source of this compound in biological systems is the photodegradation of folic acid.[2][3][4][5] Folic acid, the synthetic form of folate, is widely used in food fortification and supplements.[3] Upon exposure to UVA radiation, folic acid undergoes cleavage to yield this compound and p-aminobenzoyl-L-glutamic acid.[2][5]

While photodegradation is a major source, the detection of 6-FP in internal tissues and fluids suggests the possibility of other, less understood, endogenous formation pathways. There is currently limited direct evidence for significant enzymatic synthesis of this compound from folic acid in the absence of UV light.

Once formed, this compound can be metabolized by the enzyme xanthine oxidase, which converts it to 6-carboxypterin.[6] This metabolic conversion is a key aspect of its biological activity, as this compound also acts as an inhibitor of xanthine oxidase.[7]

Experimental Workflow for Folic Acid Photodegradation

Caption: Workflow for the in vitro generation of this compound from folic acid.

Quantitative Data on Pteridine Levels in Biological Samples

Direct quantitative data for this compound in human biological fluids and tissues is sparse in the literature. However, studies on related pteridine compounds provide some context for their levels in health and disease. It is important to note that the following table includes data on a structurally related compound, 6-hydroxymethylpterin, as direct measurements for this compound are not widely reported.

| Compound | Biological Matrix | Condition | Concentration Range (µg/mL) | Reference |

| 6-Hydroxymethylpterin | Urine | Healthy Individuals | ~ 0.121 (mean) | |

| 6-Hydroxymethylpterin | Urine | Various Cancers | 0.3 - 2.0 | [4] |

| 6-Hydroxymethylpterin | Urine | Non-malignant diseases | ~ 0.134 (mean) |

Note: The data for 6-hydroxymethylpterin may not be directly extrapolated to this compound but suggests that pteridine levels can be altered in disease states. One study from 1981 on urinary pterins in cancer patients did not find a significant change in 6-hydroxymethylpterin excretion, highlighting the variability in findings across different studies and patient cohorts.[8]

Key Biological Activities and Signaling Pathways

This compound exhibits a fascinating duality in its biological effects, acting as both an instigator of cellular stress and a modulator of the immune response.

Induction of Apoptosis through Reactive Oxygen Species (ROS) Generation

A prominent biological function of this compound is its ability to generate intracellular reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[7] This pro-oxidative activity is linked to its capacity to react with NAD(P)H and consume oxygen.[7] The resulting increase in intracellular ROS can trigger the intrinsic pathway of apoptosis.

The signaling cascade for 6-FP-induced apoptosis involves:

-

ROS Generation: 6-FP enters the cell and interacts with NAD(P)H, leading to the production of ROS.[7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS levels lead to a decrease in the mitochondrial transmembrane potential.[1]

-

Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1]

-

Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[1]

Protein Kinase C delta (PKCδ) has also been implicated in this pathway, with its activation and translocation to the mitochondria being observed.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Modulation of the Immune System via MR1

This compound plays a significant role in immunology as a ligand for the major histocompatibility complex (MHC) class I-related molecule, MR1.[9][10] MR1 is responsible for presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells.

The interaction of 6-FP with the MR1-MAIT cell axis can be summarized as follows:

-

Binding to MR1: this compound binds to the antigen-binding cleft of MR1, forming a covalent Schiff base with a lysine residue (Lys43).[10][11]

-

MR1 Stabilization and Surface Expression: This binding stabilizes the MR1 molecule and promotes its expression on the cell surface.[12]

-

Inhibition of MAIT Cell Activation: Unlike stimulatory ligands derived from the riboflavin biosynthesis pathway (e.g., 5-OP-RU), the 6-FP-MR1 complex does not activate MAIT cells.[1][10] Instead, 6-FP acts as a competitive antagonist, preventing the binding of activating ligands to MR1 and thereby inhibiting MAIT cell activation.[8][13] Its acetylated analog, Acetyl-6-formylpterin (Ac-6-FP), is a more potent inhibitor of MAIT cell activation.[14]

This inhibitory function has potential therapeutic implications in autoimmune diseases and other conditions where MAIT cell activity is pathogenic.[9]

Caption: Modulation of MAIT cell activation by this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for studying the biological activities of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in biological samples or from in vitro reactions.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Pteridines can be detected by their intrinsic fluorescence or UV absorbance.

Materials:

-

HPLC system with a fluorescence or UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.0)

-

Mobile Phase B: Methanol or Acetonitrile

-

This compound standard

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Protocol:

-

Sample Preparation:

-

For cell lysates or tissue homogenates, precipitate proteins by adding an equal volume of ice-cold 0.6 M perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

Fluorescence: Excitation at ~360 nm, Emission at ~460 nm.

-

UV: ~254 nm or ~360 nm.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Assessment of this compound-Induced Apoptosis by Western Blot

Objective: To detect the activation of key apoptotic proteins in response to this compound treatment.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The cleavage of caspases and PARP are hallmarks of apoptosis.

Materials:

-

Cell culture reagents and cells of interest (e.g., HL-60)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-cytochrome c, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the desired concentration of this compound for a specified time course. Include an untreated control.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.[15]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities, normalizing to the loading control (β-actin). An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[16]

-

MAIT Cell Activation Assay

Objective: To assess the inhibitory effect of this compound on MAIT cell activation.

Principle: MAIT cells are activated upon recognition of stimulatory ligands presented by MR1 on antigen-presenting cells (APCs). Activation can be measured by the upregulation of surface markers like CD69, which can be detected by flow cytometry.

Materials:

-

MAIT cells (can be isolated from PBMCs or a MAIT cell line)

-

MR1-expressing APCs (e.g., C1R-MR1 cell line)

-

Stimulatory ligand (e.g., 5-OP-RU or fixed E. coli)

-

This compound or Acetyl-6-formylpterin

-

Cell culture medium

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-TCR Vα7.2, anti-CD69

Protocol:

-

Co-culture Setup:

-

In a 96-well plate, seed the MR1-expressing APCs.

-

Add the stimulatory ligand to the wells to "load" the APCs.

-

In separate wells, add the stimulatory ligand along with different concentrations of this compound or Acetyl-6-formylpterin.

-

Add the MAIT cells to all wells at an appropriate Effector:Target ratio (e.g., 1:1).

-

Include controls: MAIT cells + APCs (no stimulus), MAIT cells + APCs + 6-FP (no stimulus).

-

-

Incubation:

-

Incubate the co-culture for 18-24 hours at 37°C, 5% CO₂.

-

-

Staining for Flow Cytometry:

-

Harvest the cells and wash them with flow cytometry buffer.

-

Stain the cells with the antibody cocktail (anti-CD3, anti-TCR Vα7.2, anti-CD69) for 30 minutes on ice in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the MAIT cell population (CD3+ TCR Vα7.2+).

-

Analyze the percentage of CD69+ MAIT cells in each condition. A decrease in CD69 expression in the presence of this compound indicates its inhibitory activity.[17]

-

Conclusion and Future Directions

This compound stands at a fascinating intersection of photobiology, metabolism, and immunology. While its origins as a photodegradation product of folic acid are clear, its potential for endogenous formation and its diverse biological activities suggest a more complex role in human physiology and pathophysiology. Its ability to induce apoptosis through ROS generation makes it a molecule of interest in cancer research, while its modulation of the MR1-MAIT cell axis opens up new avenues for therapeutic intervention in immune-related disorders.

Future research should focus on several key areas:

-

Elucidating Endogenous Formation: Investigating potential enzymatic pathways for 6-FP formation independent of UV exposure.

-

Accurate Quantification: Developing and applying sensitive and specific LC-MS/MS methods to accurately quantify 6-FP levels in various biological tissues and fluids in both healthy and diseased states.[2]

-

Therapeutic Potential: Exploring the therapeutic utility of 6-FP and its analogs as pro-apoptotic agents in cancer or as immunosuppressive agents in autoimmune diseases.

-

In Vivo Studies: Conducting more in vivo studies to understand the physiological and pathological consequences of 6-FP exposure and formation.

A deeper understanding of the biology of this compound will undoubtedly provide valuable insights for researchers and clinicians and may pave the way for novel diagnostic and therapeutic strategies.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAIT recognition of a stimulatory bacterial antigen bound to MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New publication: this compound is a key multifunctional photoproduct. - Oncowitan [oncowitan.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. MAIT Cell Recognition of MR1 on Bacterially Infected and Uninfected Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 6-Formylpterin with the MR1 Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, functional consequences, and experimental investigation of 6-Formylpterin (6-FP) with the Major Histocompatibility Complex, Class I-related (MR1) molecule. 6-FP, a photodegradation product of folic acid (Vitamin B9), was the first identified ligand for MR1 and has become an invaluable tool for studying the MR1 antigen presentation pathway and its role in Mucosal-Associated Invariant T (MAIT) cell biology.[1][2][3]

Core Molecular Interaction: A Covalent Bond

The defining feature of the this compound interaction with MR1 is the formation of a covalent bond.[1][3][4][5] 6-FP binds deep within the A' pocket of the MR1 antigen-binding cleft.[1][3][5] There, the aldehyde (formyl) group on the pterin ring reacts with the ε-amine group of a specific lysine residue at position 43 (K43) of the MR1 heavy chain. This reaction forms a stable Schiff base.[1][3][4][5][6]

This covalent linkage is crucial for:

-

Stabilizing the MR1 Molecule: The formation of the Schiff base is a key molecular trigger that allows the MR1 molecule to fold correctly and become stable.[1][3][7]

-

Promoting MR1 Trafficking: The stable MR1-ligand complex is then able to egress from the Endoplasmic Reticulum (ER) and traffic to the cell surface for presentation.[3][4][8]

While 6-FP and its acetylated analog, Acetyl-6-FP (Ac-6-FP), are potent stabilizers of MR1 and upregulate its surface expression, they are generally considered non-stimulatory for the majority of MAIT cells.[2][3][9][10] Instead, they act as competitive inhibitors or antagonists, blocking the binding of stimulatory ligands, such as the riboflavin metabolite 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), and thereby inhibiting MAIT cell activation.[2][5][11][12][13]

Data Presentation: Quantitative Ligand Affinities

The binding affinity of various ligands to MR1 has been quantified using competitive fluorescence polarization (FP) assays. The half-maximal inhibitory concentration (IC50) indicates the concentration of a ligand required to displace 50% of a fluorescent probe. A lower IC50 value corresponds to a higher binding affinity.

| Ligand | Ligand Class | Binding Affinity (IC50) | Key Characteristics | Reference |

| This compound (6-FP) | Pterin | ~110 nM | Strong Binder, MAIT cell antagonist | [14] |

| Acetyl-6-FP (Ac-6-FP) | Pterin | ~40 nM | Strong Binder, MAIT cell antagonist | [14] |

| 5-OP-RU | Pyrimidine | ~4 nM | Strong Binder, Potent MAIT cell agonist | [14] |

| Diclofenac (DCF) | Drug-like | ~1.5 - 2.6 mM | Weak Binder, Weak MAIT cell agonist | [14][15] |

| Pyridoxal (PL) | Vitamin B6 | ~22 µM | Moderate Binder | [15] |

| Pyridoxal 5'-phosphate (PLP) | Vitamin B6 | ~50 µM | Moderate Binder | [15] |

Table 1: Comparative binding affinities of this compound and other representative ligands to the MR1 molecule.

Mandatory Visualizations

Signaling and Presentation Pathways

Caption: MR1 pathway showing 6-FP binding, folding, and surface expression.

Caption: Competitive inhibition of MAIT cell activation by this compound.

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol quantifies the binding affinity of a non-fluorescent ligand (like 6-FP) by measuring its ability to displace a fluorescent tracer ligand from the MR1 binding pocket.

Methodology:

-

Preparation of Reagents:

-

MR1 Protein: Recombinant, soluble "empty" human MR1 protein is produced and purified. This is achieved by refolding the protein with a sacrificial, low-affinity ligand, which is later removed through dialysis against a low pH buffer.[14][16]

-

Fluorescent Tracer Ligand: A known MR1-binding small molecule is chemically synthesized with a fluorescent tag (e.g., JYM20).[14][16]

-

Competitor Ligand (6-FP): A dilution series of this compound is prepared in assay buffer.

-

Assay Buffer: A buffer optimal for MR1 stability is used, such as 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA.[14][16]

-

-

Assay Procedure:

-

A fixed, subsaturating concentration of empty MR1 protein and a fixed concentration of the fluorescent tracer ligand (e.g., 10 nM JYM20) are added to the wells of a microplate.[14][16]

-

The dilution series of the competitor ligand (6-FP) is added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for an extended period (e.g., 48 hours) to allow the binding reaction to reach equilibrium.[16]

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization (FP) of each well is measured using a microplate reader. FP is a measure of the rotational speed of the fluorescent molecule. A small, unbound tracer rotates quickly (low FP), while a tracer bound to the large MR1 protein rotates slowly (high FP).

-

As the concentration of the competitor (6-FP) increases, it displaces the fluorescent tracer, causing a decrease in the FP signal.

-

The data are normalized and plotted as percent binding versus the log of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[14]

-

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Cell-Based MR1 Upregulation Assay

This assay measures the ability of a ligand to stabilize MR1 and promote its expression on the cell surface.

Methodology:

-

Cell Culture:

-

Ligand Incubation:

-

Plate the C1R.MR1 cells and incubate them with various concentrations of 6-FP for a set period (e.g., 3-16 hours).[15] Include a vehicle control (e.g., DMSO).

-

-

Antibody Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a fluorescently-labeled monoclonal antibody specific for a conformational epitope on correctly folded MR1 (e.g., clone 26.5).

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer.

-

Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the anti-MR1 antibody staining.

-

An increase in MFI compared to the vehicle control indicates that 6-FP has successfully stabilized MR1 and promoted its upregulation on the cell surface.[10][15]

-

In-Vitro MAIT Cell Activation Assay

This protocol assesses the functional consequence of MR1-ligand presentation on MAIT cells.

Methodology:

-

Co-culture Setup:

-

Antigen Presenting Cells (APCs): Use MR1-expressing APCs (e.g., C1R.MR1 cells).

-

MAIT Cells: Use a MAIT cell clone, line, or primary MAIT cells isolated from peripheral blood.

-

-

Competition Experiment:

-

Pre-incubate the APCs with a range of concentrations of the antagonist (6-FP) for a short period.

-

Add a fixed, known stimulatory concentration of an agonist ligand (e.g., 5-OP-RU).

-

Add the MAIT cells to the co-culture.

-

-

Incubation:

-

Incubate the co-culture for a period sufficient to allow for activation (e.g., 16-24 hours). A protein transport inhibitor (e.g., Brefeldin A) can be added for the last few hours to allow intracellular cytokine accumulation.

-

-

Readout and Analysis:

-

MAIT cell activation can be measured by several methods:

-

Surface Marker Upregulation: Stain for activation markers like CD69 by flow cytometry.[17]

-

Intracellular Cytokine Staining: Fix, permeabilize, and stain the cells for intracellular cytokines like IFN-γ and TNF-α, followed by flow cytometry analysis.[12]

-

ELISA/ELISpot: Measure secreted cytokines in the culture supernatant.

-

-

A dose-dependent decrease in MAIT cell activation in the presence of 6-FP demonstrates its inhibitory effect.[12][17]

-

References

- 1. Structure and function of the non-classical major histocompatibility complex molecule MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mouse mucosal-associated invariant T cell receptor recognition of MR1 presenting the vitamin B metabolite, 5-(2-oxopropylideneamino)-6-d-ribitylaminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MR1 presents vitamin B6–related compounds for recognition by MR1-reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Quantification of 6-Formylpterin in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylpterin (6-FP) is a pteridine derivative that has garnered significant interest in the scientific community due to its diverse biological activities. It is known to be a photolytic breakdown product of folic acid and is involved in various cellular processes, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of the immune system.[1][2] Altered levels of pteridines, including this compound, have been associated with several pathological conditions, most notably cancer, making its accurate quantification in biological samples a critical area of research for biomarker discovery and drug development.[3][4] This document provides detailed application notes and protocols for the quantification of this compound in biological samples.

Biological Significance of this compound

This compound exhibits a range of biological effects primarily linked to its ability to generate ROS. It can react with NAD(P)H to produce superoxide anions and hydrogen peroxide, which can, in turn, induce apoptosis in various cell lines.[1] This pro-oxidant activity is also implicated in its ability to suppress cell proliferation.[1]

Furthermore, this compound and its analogues are recognized as ligands for the major histocompatibility complex (MHC) class I-related molecule, MR1. This interaction plays a crucial role in the modulation of Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells. While some microbial-derived ligands activate MAIT cells, this compound generally acts as an inhibitor of this activation.[3][5][6] This immunomodulatory function suggests its potential involvement in inflammatory and autoimmune diseases.

Data Presentation: Quantitative Levels of Pteridines in Biological Samples

The quantification of this compound in biological samples is an emerging field, and extensive data on its specific concentrations are still being gathered. However, studies on related pteridine compounds, such as 6-hydroxymethylpterin, provide valuable insights into expected concentration ranges and their alterations in disease states. The following table summarizes urinary levels of 6-hydroxymethylpterin in healthy individuals and cancer patients, which can serve as a reference for this compound studies.

| Analyte | Sample Matrix | Population | Mean Concentration (μg/mL) | Concentration Range (μg/mL) | Citation |

| 6-Hydroxymethylpterin | Urine | Healthy Individuals | 0.121 | N/A | [3] |

| 6-Hydroxymethylpterin | Urine | Cancer Patients | N/A | 0.3 - 2.0 | [3] |

| 6-Hydroxymethylpterin | Urine | Non-malignant Diseases | 0.134 | N/A | [3] |

Note: "N/A" indicates that the data was not available in the cited source. These values for 6-hydroxymethylpterin can be used as an approximate reference for expected concentrations of this compound, though specific quantification is necessary for accurate assessment.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of pteridines in biological fluids.

Protocol 1: Quantification of this compound in Human Urine by HPLC with Fluorescence Detection

This protocol is adapted from established methods for pteridine analysis in urine.[7][8]

1. Sample Preparation (Urine)

-

Collection and Storage: Collect mid-stream urine samples in sterile containers. To prevent degradation of pteridines, samples should be protected from light and stored at -80°C until analysis.

-

Oxidation (Optional but Recommended): To convert reduced and potentially unstable forms of pteridines to their more stable oxidized forms for consistent measurement, an oxidation step is often employed.

-

To 1 mL of urine, add 100 µL of 1 M HCl.

-

Add 100 µL of a freshly prepared iodine solution (1% I₂ and 2% KI in water).

-

Incubate in the dark at room temperature for 1 hour.

-

Terminate the reaction by adding 100 µL of 1% ascorbic acid solution to reduce excess iodine.

-

-

Deproteinization and Cleanup:

-

To the oxidized sample, add 200 µL of 10% trichloroacetic acid (TCA).

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-Fluorescence Analysis

-

Instrumentation: An HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 10 mM phosphate buffer, pH 7.0.

-

Mobile Phase B: Methanol.

-

-

Gradient Elution:

-

0-15 min: 5% B

-

15-17 min: 5% B, with an increased flow rate.

-

-

Flow Rate: 0.5 mL/min (initial).

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 360 nm

-

Emission Wavelength: 460 nm

-

-

Quantification: Create a standard curve using this compound standards of known concentrations prepared in a similar matrix. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of small molecules in plasma.[8][9]

1. Sample Preparation (Plasma)

-

Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C, protected from light.

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an LC-MS vial.

-

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 or HILIC column suitable for polar compounds.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate this compound from other plasma components.

-

Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the plasma samples is then calculated from this curve.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for this compound Quantification

Caption: Generalized experimental workflow for this compound quantification.

Conclusion

The quantification of this compound in biological samples holds significant promise for advancing our understanding of its role in health and disease. The protocols outlined in this document provide a foundation for researchers to develop and validate robust analytical methods. Further research is warranted to establish definitive concentration ranges of this compound in various biological matrices and to elucidate its precise signaling mechanisms in different pathological contexts. This will be crucial for its potential development as a clinical biomarker and therapeutic target.

References

- 1. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effects of intracellular reactive oxygen species generated by this compound on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

Application Note: HPLC Method for the Quantitative Analysis of 6-Formylpterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylpterin is a pteridine derivative that is an oxidized photolytic breakdown product of folic acid.[1] It is a molecule of significant interest in various research fields, including oxidative stress and immunology. As a metabolite of the essential Vitamin B9 (folate), it is involved in crucial biological processes.[2] Furthermore, this compound has been identified as a ligand for the MHC class I-related protein 1 (MR1), playing a role in the activation of mucosal-associated invariant T (MAIT) cells. Given its biological importance and its role as a potential biomarker, a reliable and robust analytical method for the quantification of this compound in various matrices is essential for researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers developing their own specific applications.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥95% purity, HPLC)[2]

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Methanol, HPLC grade

-

Ammonium hydroxide (for standard dissolution, if necessary)

-

Sample matrix (e.g., urine, cell culture media, plasma)

Instrumentation

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges (if required)

Standard Solution Preparation

Caution: this compound is sensitive to light and unstable in basic solutions.[3] All handling of this compound and its solutions should be performed in amber vials or under reduced light conditions.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL amber volumetric flask. Due to its slight solubility in water, a minimal amount of concentrated ammonium hydroxide may be added dropwise to aid dissolution, followed by sonication.[3] Dilute to the mark with ultrapure water. This stock solution should be stored at -20°C.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 99% Mobile Phase A, 1% Mobile Phase B). Recommended concentrations for a calibration curve are 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

Sample Preparation

The choice of sample preparation method will depend on the complexity of the sample matrix.

-

"Dilute-and-Shoot" for Urine Samples: For urine samples, a simple dilution and filtration step may be sufficient.[4]

-

Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 (or as appropriate) with the initial mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma): For more complex matrices like plasma, an SPE clean-up step is recommended to remove interfering substances.[5][6] A mixed-mode cation exchange (MCX) SPE cartridge can be effective for pteridine extraction.[5]

-

Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load 500 µL of pre-treated plasma (e.g., precipitated with an equal volume of acetonitrile and centrifuged) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

-

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C16 amide column has also been shown to be effective for pteridine analysis.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm and 365 nm (monitor both for optimal sensitivity and selectivity). The UV-VIS absorption of this compound is in the range of 320-380 nm.[7][8]

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 99 | 1 |

| 10.0 | 80 | 20 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 99 | 1 |

| 20.0 | 99 | 1 |

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound.

Table 1: Chromatographic Performance

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | 6.8 | 1.1 | > 5000 |

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15.2 |

| 0.5 | 78.5 |

| 1.0 | 155.3 |

| 5.0 | 760.1 |

| 10.0 | 1525.8 |

| 25.0 | 3805.2 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualization of Workflows and Relationships

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Factors influencing the chromatographic separation of this compound.

Conclusion

This application note presents a comprehensive and detailed HPLC-UV method for the quantitative analysis of this compound. The provided protocols for sample preparation, standard handling, and HPLC conditions serve as a robust starting point for researchers. The method is designed to be adaptable to various sample matrices with appropriate validation. The clear and structured data presentation and visual workflows aim to facilitate easy implementation and understanding for scientists in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, =95 HPLC, 712-30-1, SIGMA-ALDRICH [sigmaaldrich.com]

- 3. schircks.ch [schircks.ch]

- 4. mdpi.com [mdpi.com]

- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample preparation and UHPLC-FD analysis of pteridines in human urine. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Formylpterin in Enzymology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylpterin is a pteridine derivative that plays a significant role in various biological processes. It is recognized as a photolytic breakdown product of folic acid and is a key molecule in the study of enzymology, particularly concerning the enzyme Xanthine Oxidase (XO).[1] this compound serves as both a substrate and a unique "hetero-substrate" inhibitor of this enzyme, leading to the generation of reactive oxygen species (ROS), which have implications for cellular signaling and pathology.[1][2] These characteristics make this compound a valuable tool for investigating enzyme kinetics, active site mechanisms, and the physiological effects of ROS.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅N₅O₂ |

| Molecular Weight | 191.15 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Sparingly soluble in water |

| Synonyms | 2-amino-4-hydroxy-6-formylpteridine, Pterin-6-aldehyde |

Applications in Enzymology

The primary application of this compound in enzymology revolves around its interaction with Xanthine Oxidase.

-

Substrate of Xanthine Oxidase: this compound is oxidized by Xanthine Oxidase to 6-carboxypterin. This reaction is accompanied by the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[1]

-

Inhibitor of Xanthine Oxidase: this compound exhibits a unique mode of inhibition known as "hetero-substrate" inhibition. Xanthine Oxidase is a homodimeric enzyme with two active sites. The binding of this compound to one active site influences the catalytic activity of the adjacent site, affecting the turnover rate of other substrates like xanthine.[1]

-

ROS Generation: The enzymatic conversion of this compound by Xanthine Oxidase is a source of cellular H₂O₂. This property allows researchers to use this compound as a tool to induce and study oxidative stress in various cell-based models.[2]

-

Studying Enzyme Kinetics and Mechanism: The dual role of this compound as a substrate and inhibitor provides a unique probe for investigating the complex kinetic mechanisms of dimeric enzymes like Xanthine Oxidase, including cooperativity between active sites.[1]

Quantitative Data

| Enzyme | Substrate | Inhibitor | Effect on Turnover Rate (kcat) |

| Xanthine Oxidase | Xanthine | This compound | Binding of this compound to one active site reduces the turnover rate of xanthine at the adjacent site from 17.0 s⁻¹ to 10.5 s⁻¹[1] |

Signaling and Metabolic Pathways

This compound in Xanthine Oxidase Catalysis and ROS Production

The following diagram illustrates the interaction of this compound with Xanthine Oxidase, leading to the production of 6-carboxypterin and hydrogen peroxide.

References

- 1. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common issues with 6-Formylpterin stability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Formylpterin in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color/degraded rapidly. What are the most common causes?

A1: this compound is highly sensitive to several factors. The most common reasons for rapid degradation are:

-

Light Exposure: this compound is extremely sensitive to light, particularly UV radiation.[1] Exposure can lead to rapid photodegradation. Always protect solutions from light by using amber vials or covering containers with aluminum foil.

-

High pH (Basic Conditions): this compound is unstable in basic solutions.[1] Avoid dissolving or storing it in alkaline buffers for extended periods.

-

Presence of Oxygen: Degradation, especially photodegradation, is often an oxidative process.[2] The presence of dissolved oxygen can accelerate the breakdown of the molecule. For long-term storage of stock solutions, purging the solvent with an inert gas like nitrogen or argon is recommended.[3]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound.

| Form | Storage Temperature | Light/Atmosphere Conditions | Recommended Duration |

| Solid | -20°C | Protect from light, store under nitrogen | At least 4 years[3] |

| Organic Stock Solutions (DMSO, DMF, Ethanol) | -20°C | Protect from light, purged with inert gas[3] | Use within 1 month; for up to 6 months if stored at -80°C. |

| Aqueous Solutions (e.g., in PBS) | 2-8°C | Protect from light | Not recommended for more than one day[3] |

Q3: this compound has low solubility in my aqueous buffer. How can I improve it without compromising stability?

A3: this compound is only slightly soluble in water and aqueous buffers (approx. 0.15 mg/mL in PBS, pH 7.2).[3] Here are some strategies to improve solubility:

-

Prepare a Concentrated Stock in an Organic Solvent: this compound is more soluble in organic solvents like DMSO (~33 mg/mL) and DMF (~50 mg/mL).[3] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

-

Use of Base (with extreme caution): For concentrated aqueous solutions, adding a few drops of concentrated ammonium hydroxide followed by ultrasonication can aid dissolution. However, this should be done minimally as this compound is unstable in basic solutions.[1] It is critical to use the solution immediately after preparation.

-

Gentle Heating: Gentle warming to 37°C can sometimes help increase solubility in aqueous solutions.

Q4: What is the primary degradation product of this compound?

A4: The primary degradation product of this compound, particularly through photooxidation, is 6-Carboxypterin .[2][4] This conversion happens when this compound is exposed to UV light in the presence of oxygen.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Unexpectedly low signal or activity in the assay. | Degradation of this compound in solution. | Prepare fresh solutions daily, especially aqueous solutions.[3] Protect solutions from light at all stages of the experiment. When preparing stock solutions, use high-quality, anhydrous organic solvents. |

| High background or interfering peaks in HPLC analysis. | Presence of degradation products. | Confirm the identity of the degradation product (likely 6-Carboxypterin) by running a standard if available. Optimize the HPLC method to ensure good separation between this compound and its degradants (see Experimental Protocols section). |

| Inconsistent results between experiments. | Variable degradation due to inconsistent handling. | Standardize solution preparation and handling procedures. Ensure all users are aware of the light and pH sensitivity. Use a consistent, low-light environment for solution preparation and experimental setup. |

| Precipitate forms when diluting organic stock into aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | Decrease the concentration of the final working solution. Increase the percentage of the organic solvent in the final solution, if permissible for the experiment. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Inert gas (Nitrogen or Argon)

-

Amber glass vial with a screw cap

-

-

Procedure:

-

Weigh out the required amount of this compound in the amber vial. (Molecular Weight: 191.15 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Purge the headspace of the vial with the inert gas for 1-2 minutes.

-

Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

-

Store the stock solution at -20°C, protected from light.

-

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile and to generate degradation products for analytical method validation.

-

Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for 4 hours.

-